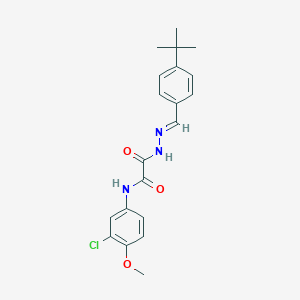
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell survival and proliferation. It has also been suggested that this compound may induce apoptosis in cancer cells by activating specific cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, its relatively simple synthesis method and good yield make it an attractive option for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One area of interest is the development of more potent analogs of this compound with improved anti-cancer properties. Additionally, further studies are needed to determine its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, the elucidation of its mechanism of action and potential side effects will be critical for its further development and clinical application.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a promising compound with potential applications in scientific research. Its potent anti-cancer properties and relatively simple synthesis method make it an attractive option for cancer research. However, further studies are needed to determine its toxicity, potential side effects, and mechanism of action. Overall, this compound represents an exciting area of research with significant potential for future development.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-(pyridin-3-yl(p-tolyl)methyl)amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield and purity. The synthesis method is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-9-16(10-8-15)21(17-6-5-11-24-14-17)25-23(26)18-12-19(27-2)22(29-4)20(13-18)28-3/h5-14,21H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCBMMLDECCPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[(4-methylphenyl)(pyridin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

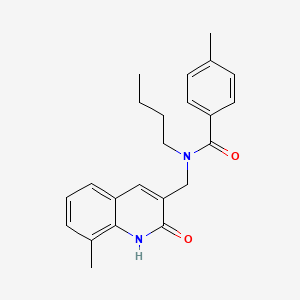

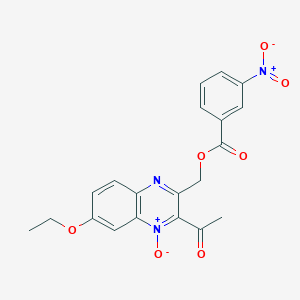
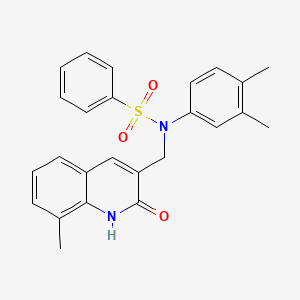
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)
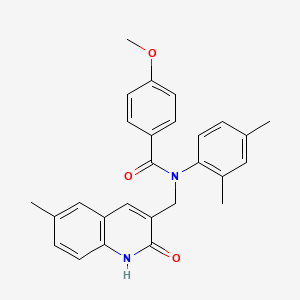
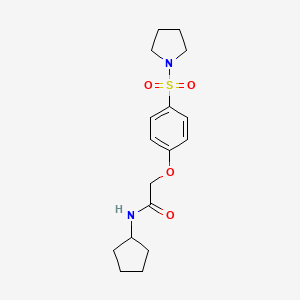
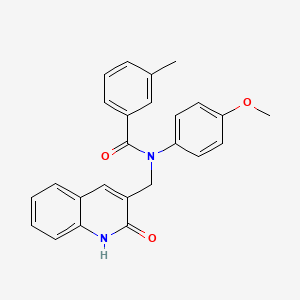
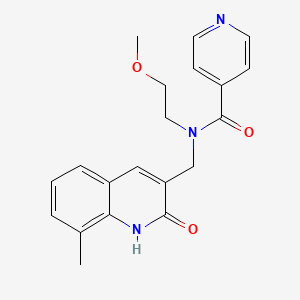
![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
